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Compound of Interest

Compound Name: 14Deoxy-11-oxoandrographolide

Cat. No.: B12092133

Get Quote

14-Deoxy-11-oxoandrographolide is a labdane diterpenoid lactone isolated from Andrographis

paniculata (Burm. f.) Nees, a plant colloquially known as the "King of Bitters."[1] This herb

holds a significant place in traditional medicine systems across Asia for treating a variety of

ailments, particularly infections and inflammatory conditions.[1] While its parent compound,

andrographolide, has been extensively studied, 14-Deoxy-11-oxoandrographolide emerges as

a distinct analogue with its own unique physicochemical properties and significant, albeit less

explored, therapeutic potential.[2] This guide, intended for researchers and drug development

professionals, provides a comprehensive technical overview of this molecule, from its

fundamental properties and analytical characterization to its proven biological efficacy and the

experimental protocols required for its study.

Section 1: Physicochemical and Structural
Properties
14-Deoxy-11-oxoandrographolide is structurally defined by the characteristic ent-labdane

skeleton, featuring a bicyclic core, an exocyclic methylene group, and an α,β-unsaturated γ-

lactone ring. The key distinction from its more famous relatives is the presence of a ketone

(oxo) group at the C-11 position. This structural feature significantly influences its polarity,

reactivity, and biological target interactions.
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Property Data Source(s)

Molecular Formula C₂₀H₂₈O₅ PubChem

Molecular Weight 348.4 g/mol PubChem

CAS Number 42895-57-8 PubChem

IUPAC Name

4-[2-[(1R,4aS,5R,6R,8aR)-6-

hydroxy-5-

(hydroxymethyl)-5,8a-dimethyl-

2-methylidene-3,4,4a,6,7,8-

hexahydro-1H-naphthalen-1-

yl]-2-oxoethyl]-2H-furan-5-one

PubChem

Class
Diterpenoid Lactone (ent-

Labdane)
[2]

Natural Source
Aerial parts of Andrographis

paniculata
[1]

Section 2: Analytical Characterization and Structural
Elucidation
The unambiguous identification of a natural product is the bedrock of all subsequent research.

For 14-Deoxy-11-oxoandrographolide, a combination of chromatographic and spectroscopic

techniques is essential. While a complete 2D NMR dataset is not widely published, its identity

can be confirmed using mass spectrometry and UV spectroscopy in conjunction with

chromatographic separation.

Causality in Technique Selection:

Mass Spectrometry (MS): This technique is paramount for determining the compound's exact

mass and molecular formula. Electrospray ionization (ESI) is a soft ionization method ideal

for molecules of this nature, providing clear molecular ion peaks ([M+H]⁺ or [M-H]⁻) with

minimal fragmentation, directly confirming the molecular weight.
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UV-Vis Spectroscopy: The presence of chromophores—specifically the α,β-unsaturated γ-

lactone and the ketone group—allows for detection and quantification using a UV detector.

The wavelength of maximum absorbance (λmax) is a characteristic feature.[3]

Nuclear Magnetic Resonance (NMR): Although specific data is scarce in the literature, ¹H

and ¹³C NMR are indispensable for full structural elucidation. ¹H NMR would reveal the

number and connectivity of protons, while ¹³C NMR identifies all unique carbon

environments. 2D NMR techniques like COSY, HSQC, and HMBC would be required to

definitively assign all proton and carbon signals and establish the complete bonding

framework, confirming the stereochemistry of the molecule.[4]

Analytical Technique Observed Data Reference

HPLC Retention Time ~13.4 min [3]

UV λmax 264 nm [3]

Mass Spectrometry (ESI-) m/z 347 [M-H]⁻ [3]

Mass Spectrometry (ESI+) m/z 349 [M+H]⁺ [3]

Section 3: Isolation and Quantification Workflow
The journey from raw plant material to a purified, quantifiable compound is a multi-step

process. The workflow is designed to first enrich the extract for compounds of medium polarity,

like diterpenoids, and then resolve the complex mixture into individual components.
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Caption: General workflow for isolation and analysis.
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Protocol 1: Extraction and Isolation from A. paniculata
This protocol is a representative method adapted from established procedures for isolating

diterpenoids from Andrographis species.[5][6]

Preparation of Plant Material: Air-dry the aerial parts (leaves and stems) of A. paniculata in

the shade to preserve phytochemical integrity. Grind the dried material into a coarse powder

(20-40 mesh).

Solvent Extraction: Load the powdered material (e.g., 500 g) into a Soxhlet apparatus and

extract with 95% ethanol for 24-48 hours. The choice of ethanol provides a good balance for

extracting medium-polarity compounds like diterpenoids.

Concentration: Concentrate the resulting ethanolic extract under reduced pressure using a

rotary evaporator at 40-50°C to yield a dark, viscous crude extract.

Silica Gel Chromatography:

Adsorb the crude extract (e.g., 20 g) onto silica gel (60-120 mesh).

Prepare a silica gel column (e.g., 5 cm diameter) packed in n-hexane.

Load the adsorbed sample onto the top of the column.

Elute the column with a stepwise gradient of increasing polarity, starting with 100% n-

hexane and gradually increasing the proportion of ethyl acetate (EtOAc). For example:

Hexane:EtOAc (9:1)

Hexane:EtOAc (8:2)

Hexane:EtOAc (7:3) ... and so on.

Fraction Monitoring and Pooling: Collect fractions (e.g., 250 mL each) and monitor them by

Thin Layer Chromatography (TLC), visualizing spots under UV light (254 nm). Pool fractions

that show a prominent spot corresponding to the expected polarity of 14-Deoxy-11-

oxoandrographolide.
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Final Purification: Subject the pooled, enriched fractions to further purification by either

recrystallization from a suitable solvent system (e.g., methanol/chloroform) or by semi-

preparative HPLC to achieve >95% purity.

Protocol 2: Quantification by High-Performance Liquid
Chromatography (HPLC)
This method is based on typical conditions for analyzing andrographolides, providing a robust

system for quantification.[7][8]
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Parameter Condition Rationale

Instrument
HPLC with UV/DAD or MS

Detector

Standard for phytochemical

analysis.

Column
C18 Reverse-Phase (e.g., 250

x 4.6 mm, 5 µm)

Industry standard for

separating medium-polarity

compounds.

Mobile Phase
Isocratic: Acetonitrile:Water

(e.g., 40:60 v/v)

Provides good resolution for

diterpenoids. May require

optimization.

Flow Rate 1.0 mL/min
Standard flow rate for a 4.6

mm ID column.

Column Temperature 25-30 °C
Ensures reproducible retention

times.

Injection Volume 10-20 µL
Standard volume for analytical

HPLC.

Detection UV at 264 nm

Wavelength of maximum

absorbance for the target

analyte.[3]

Standard Preparation

Prepare a stock solution of

purified 14-Deoxy-11-

oxoandrographolide in

methanol. Create a calibration

curve with at least 5

concentrations (e.g., 10-200

µg/mL).

Essential for accurate

quantification.

Section 4: Biological Activity and Therapeutic
Potential
Proven Antileishmanial Activity
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The most compelling evidence for the therapeutic potential of 14-Deoxy-11-

oxoandrographolide lies in its demonstrated antileishmanial activity.[9] Visceral leishmaniasis,

caused by the protozoan parasite Leishmania donovani, is a fatal disease if left untreated. The

parasite resides within host macrophages, making it a challenging target for many drugs.

A pivotal study evaluated the compound's efficacy in a hamster model of visceral leishmaniasis.

The results highlight a crucial concept in modern drug development: the formulation can be as

important as the active pharmaceutical ingredient (API) itself. When administered as a free

drug, 14-Deoxy-11-oxoandrographolide showed moderate efficacy. However, when

encapsulated in vesicular drug delivery systems like liposomes and niosomes, its ability to

reduce the parasite burden in the spleen increased dramatically.[9] This is because these

carriers are preferentially taken up by macrophages, delivering the drug directly to the site of

infection.

Treatment Group Dose
Spleen Parasite
Load Reduction
(%)

Reference

Free Drug

(Subcutaneous)
N/A 39% [9]

Liposome-

Encapsulated Drug
N/A 78% [9]

Niosome-

Encapsulated Drug
N/A 91% [9]

Microsphere-

Encapsulated Drug
N/A 59% [9]

Protocol 3: In Vivo Antileishmanial Efficacy Assay
(Conceptual Hamster Model)
This protocol outlines the key steps in a self-validating system to assess antileishmanial

efficacy, based on the published research.[9]

Animal Model & Infection:
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Choice of Model: Golden hamsters (Mesocricetus auratus) are the gold standard for

visceral leishmaniasis as their disease progression closely mimics human infection.

Infection: Infect animals via intracardiac injection with L. donovani amastigotes (e.g., 1 x

10⁷). Allow the infection to establish for 4-6 weeks.

Treatment Groups (Self-Validating System):

Group 1 (Negative Control): Vehicle only (e.g., saline or PBS). This establishes the

baseline parasite burden.

Group 2 (Positive Control): A known antileishmanial drug (e.g., Amphotericin B). This

validates that the model is responsive to treatment.

Group 3 (Test Article - Free Drug): 14-Deoxy-11-oxoandrographolide dissolved in a

suitable vehicle.

Group 4 (Test Article - Carrier): Encapsulated 14-Deoxy-11-oxoandrographolide (e.g., in

niosomes).

Drug Administration: Administer treatments via a clinically relevant route (e.g., subcutaneous

or intravenous) for a defined period (e.g., 5 consecutive days).

Efficacy Assessment:

At the end of the study (e.g., 1-2 weeks post-treatment), humanely euthanize the animals.

Aseptically remove the spleen and liver (primary sites of infection).

Prepare tissue homogenates and create serial dilutions for Giemsa staining.

Quantify the number of amastigotes per macrophage under a microscope to calculate the

Leishman-Donovan Unit (LDU).

Calculate the percent inhibition of parasite load relative to the negative control group.
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Hypothesized Mechanism of Action: Matrix
Metalloproteinase (MMP) Inhibition
While the direct molecular targets of 14-Deoxy-11-oxoandrographolide are not yet fully

elucidated, its structural similarity to andrographolide provides a strong basis for hypothesizing

its mechanism of action, particularly in an anti-inflammatory context. Andrographolide is a

known inhibitor of the NF-κB (Nuclear Factor kappa B) signaling pathway. NF-κB is a master

regulator of inflammation, and its activation leads to the transcription of numerous pro-

inflammatory genes, including those for Matrix Metalloproteinases (MMPs) like MMP-1, MMP-3,

and MMP-13. These enzymes are responsible for degrading the extracellular matrix, a key

pathological process in diseases like osteoarthritis. It is plausible that 14-Deoxy-11-

oxoandrographolide shares this ability to suppress NF-κB activation, thereby downregulating

MMP expression and exerting anti-inflammatory and chondroprotective effects. This remains a

critical area for future investigation.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 15 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12092133?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cytoplasm

Nucleus

Inflammatory Stimulus
(e.g., IL-1β)

IKK Complex

Activates

IκBα

Phosphorylates
(for degradation)

NF-κB
(p50/p65)

Active

Releases

NF-κB
(p50/p65)
Inactive

Inhibits

Nucleus

Translocates

Gene Transcription

MMP-1, MMP-3, etc.

Upregulates

Matrix Degradation
(Pathology)

Causes

14-Deoxy-11-
oxoandrographolide

(Hypothesized)

Inhibits

Click to download full resolution via product page

Caption: Hypothesized NF-κB inhibition pathway.
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Section 5: Conclusion and Future Perspectives
14-Deoxy-11-oxoandrographolide is a promising bioactive natural product from Andrographis

paniculata. Its chemical identity is well-defined by its molecular formula (C₂₀H₂₈O₅) and has

been confirmed through mass spectrometry, though a full NMR characterization would further

solidify its structural data for future synthetic and medicinal chemistry efforts.

The most significant finding to date is its potent in vivo antileishmanial activity, particularly when

delivered via macrophage-targeting nanocarriers like niosomes.[9] This positions the

compound as a strong candidate for further preclinical development against visceral

leishmaniasis, a neglected tropical disease with urgent therapeutic needs.

Future research should be prioritized in the following areas:

Full Spectroscopic Characterization: Publication of the complete ¹H and ¹³C NMR data is

necessary for the scientific record and to aid in quality control and synthesis.

Mechanism of Action Studies: The molecular target(s) responsible for its antileishmanial

activity must be identified. Investigating its effect on key parasitic enzymes or survival

pathways is critical.

Exploration of Other Activities: The hypothesized anti-inflammatory and MMP-inhibitory

effects should be experimentally validated using in vitro cell-based assays (e.g., IL-1β

stimulated chondrocytes) and enzyme inhibition assays.

Pharmacokinetic and Safety Profiling: Comprehensive ADME (Absorption, Distribution,

Metabolism, Excretion) and toxicology studies are required to assess its drug-like properties

and establish a safety profile for potential clinical translation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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